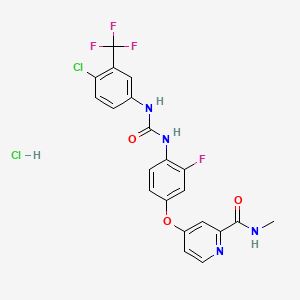

Regorafenib Hydrochloride

Overview

Description

Regorafenib is an orally-administered inhibitor of multiple kinases. It is used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumours, and hepatocellular carcinoma . It is also used to treat a rare type of tumor that can affect the esophagus, stomach, or intestines .

Synthesis Analysis

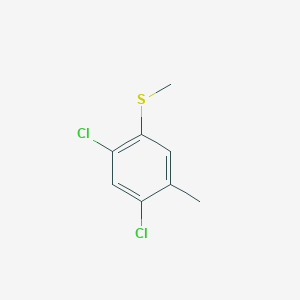

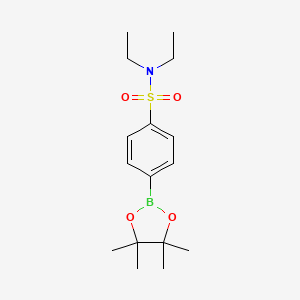

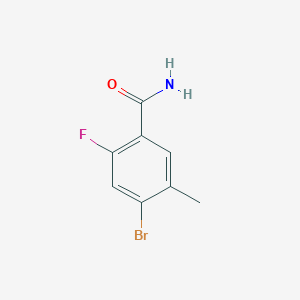

Regorafenib Hydrochloride can be synthesized by liquid-assisted grinding and/or the slurry methods . An efficient and high-yielding protocol for the production of Regorafenib via a new synthetic strategy has also been reported .Molecular Structure Analysis

Regorafenib is a small molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .Chemical Reactions Analysis

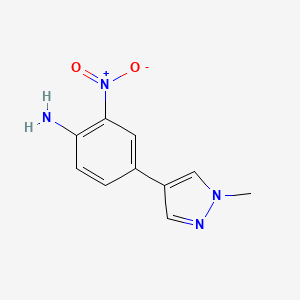

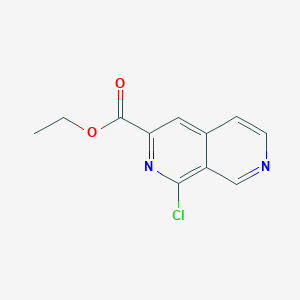

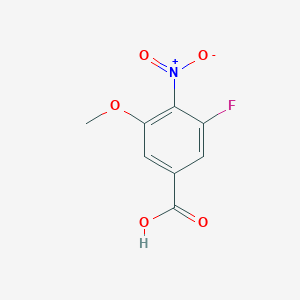

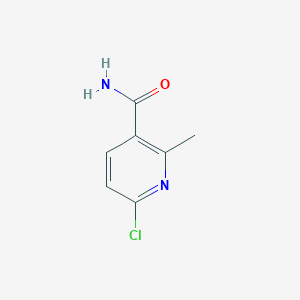

This compound is synthesized through a series of reactions including O-alkylation, nitration, and reduction .Physical And Chemical Properties Analysis

Regorafenib has a molecular formula of C21H15ClF4N4O3 and a molecular weight of 482.82 .Scientific Research Applications

Molecular Mechanisms and Pharmacodynamics

- Regorafenib as a Multikinase Inhibitor : Regorafenib is a multikinase inhibitor targeting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic kinases (KIT, RET, RAF) (Mross et al., 2012). It inhibits various kinases involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment.

- Antitumor and Antimicrobial Activities : Regorafenib has demonstrated antitumor and antimetastatic activities in preclinical models of colorectal cancer, inhibiting growth-factor-mediated VEGFR2 and VEGFR3 signaling and blocking migration of lymphatic endothelial cells (Schmieder et al., 2014).

Clinical Applications and Effects

- Application in Hepatocellular Carcinoma (HCC) : Regorafenib induces significant tumor inhibition in HCC by inhibiting STAT3-related signaling, suggesting its utility as a druggable target for HCC-targeted therapy (Tai et al., 2014).

- Efficacy in Metastatic Colorectal Cancer (CRC) : Regorafenib provides a survival benefit in metastatic CRC compared to placebo, with manageable adverse events typical of multi-target tyrosine kinase inhibitors (Skårderud et al., 2018).

Drug Development and Pharmacokinetics

- Pharmacokinetics of Metabolites : The pharmacokinetic and pharmacodynamic profiles of regorafenib and its metabolites, M-2 and M-5, have been studied, showing similar kinase inhibition profiles and comparable potency in vitro and in murine xenograft models (Zopf et al., 2016).

Combination Therapies and Future Directions

- Regorafenib in Combination Therapies : Studies have shown that regorafenib, in combination with other agents, can improve its effectiveness. This includes potential synergistic effects with other drugs targeting various molecular targets or immune pathways in cancer treatment (Fondevila et al., 2019).

- Personalized Dosing Strategies : Optimizing treatment outcomes with regorafenib involves personalized dosing and management strategies to mitigate adverse events and maximize therapeutic efficacy (Grothey et al., 2014).

Mechanism of Action

Target of Action

Regorafenib Hydrochloride is a small molecule inhibitor that targets multiple kinases . It primarily targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs) . These targets include RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E, SAPK2, PTK5, and Abl . These kinases play crucial roles in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .

Mode of Action

Regorafenib interacts with its targets by inhibiting their activity . This inhibition disrupts the normal and pathological processes that these kinases are involved in. For instance, it inhibits tumor growth, progression, and metastasis by inhibiting the proliferation of tumor cells, the formation of new tumor vasculature, and stromal signaling in the microenvironment of the tumor .

Biochemical Pathways

Regorafenib affects several biochemical pathways. The most relevant pathway in regorafenib resistance in hepatocellular carcinoma (HCC) is the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis which generates NADPH and pentoses. NADPH is a reducing agent used in anabolic reactions, including lipid synthesis, and in the neutralization of reactive oxygen species. The PPP also plays a role in the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

Regorafenib is orally administered

Result of Action

The molecular and cellular effects of Regorafenib’s action include the inhibition of tumor growth, progression, and metastasis . It achieves this by inhibiting the proliferation of tumor cells, the formation of new tumor vasculature, and stromal signaling in the microenvironment of the tumor . In xenograft models, regorafenib was found to inhibit tumor growth of extracellular signal-regulated kinase phosphorylation, which could be shown by a significant reduction in the tumor area’s microvessel density .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Regorafenib. For instance, resistance to regorafenib is gradually becoming a dilemma for HCC, and the mechanism remains unclear . It’s known that a feedback loop of ppp and pi3k/akt signal pathway drives regorafenib-resistance in hcc . Therefore, understanding the tumor microenvironment and the metabolic profiles of regorafenib-resistant cells could provide insights into overcoming drug resistance .

Safety and Hazards

properties

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3.ClH/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSWJKPZXNIVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2F4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735346 | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

835621-07-3 | |

| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-(((4-Chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the solubility of Regorafenib Hydrochloride important for its application as a drug?

A1: Drug solubility is a critical factor influencing its bioavailability, which refers to the amount of drug that reaches the bloodstream and exerts its therapeutic effect. Poorly soluble drugs like Regorafenib often exhibit low and variable absorption, leading to challenges in achieving consistent therapeutic levels in the body.

Q2: The research paper mentions that this compound and Sorafenib Hydrochloride form isomorphous crystals. How does this similarity in crystal structure relate to their solubility?

A: The research demonstrates that both this compound and Sorafenib Hydrochloride exhibit strikingly similar crystal structures, characterized as isomorphous []. This similarity arises from analogous supramolecular arrangements within the crystal lattice, primarily driven by the formation of N–H···Cl− hydrogen bonds involving the protonated pyridinium cation and the chloride counterion []. The paper concludes that this structural similarity leads to comparable solubility profiles for both compounds []. This finding suggests that modifications aimed at altering the crystal packing and intermolecular interactions could be a potential strategy for improving the solubility and ultimately the bioavailability of these drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)

![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)